(1R,2R)-2-fluorocyclopropan-1-amine
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Overview
Description
(1R,2R)-2-fluorocyclopropan-1-amine is a chiral cyclopropane derivative with a fluorine atom and an amine group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-fluorocyclopropan-1-amine typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring. The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by fluorination. The process requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The use of chiral catalysts and ligands can enhance the selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-fluorocyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of various cyclopropylamines.
Substitution: Formation of substituted cyclopropanes with different functional groups.
Scientific Research Applications
(1R,2R)-2-fluorocyclopropan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R)-2-fluorocyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amine group can participate in nucleophilic attacks or form coordination complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-diaminocyclohexane: A chiral diamine used in asymmetric synthesis and catalysis.
(1R,2R)-1,2-diphenylethane-1,2-diamine: Used as a chiral ligand in enantioselective reactions.
(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol: A phenolic compound with potential biological activity.
Uniqueness
(1R,2R)-2-fluorocyclopropan-1-amine is unique due to the presence of both a fluorine atom and an amine group on a cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(1R,2R)-2-fluorocyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKJTSUSKQOYCD-PWNYCUMCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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